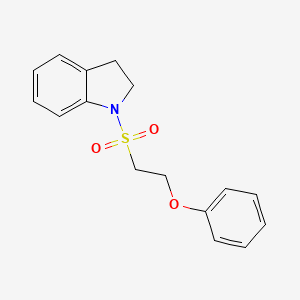

1-((2-苯氧乙基)磺酰基)吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

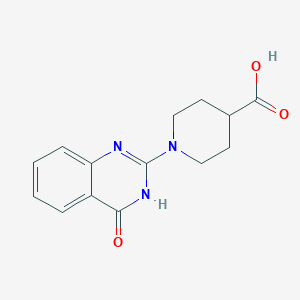

“1-((2-Phenoxyethyl)sulfonyl)indoline” is a derivative of indoline . Indoline is an aromatic heterocyclic organic compound with the chemical formulation C8H9N . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound is based on the indole structure, but the 2-3 bond is saturated .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

Indole and its derivatives are crucial in medicinal chemistry. Due to its physiological action, it has been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .Physical And Chemical Properties Analysis

Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .科学研究应用

抗菌特性

1-((2-苯氧乙基)磺酰基)吲哚啉: 作为其强大的抗菌作用已被研究。吲哚的磺胺类似物,通常称为磺胺类药物,表现出很强的抗菌特性。 由于该化合物在结构上与磺胺类药物相似,因此预计它将具有相似的特性,并可用于开发新型抗菌剂 .

抗癌活性

吲哚部分在药物化学中至关重要,因为它具有生理作用。据报道,含有该部分的化合物表现出抗癌特性。 “1-((2-苯氧乙基)磺酰基)吲哚啉”中磺酰基的存在可以增强其与癌细胞系的相互作用,使其成为抗癌药物开发的潜在候选药物 .

抗糖尿病作用

吲哚衍生物与抗糖尿病特性有关。 “1-((2-苯氧乙基)磺酰基)吲哚啉”中的磺酰基可能模拟磺酰脲类药物(一类抗糖尿病药物)的功能,并可探索其调节血糖水平的潜力 .

神经保护剂

研究表明,吲哚啉衍生物可以作为多功能的神经保护剂。 “1-((2-苯氧乙基)磺酰基)吲哚啉”可以合成并评估其在预防神经退行性疾病或状况(如缺血性卒中)方面的功效 .

抗炎和抗氧化剂

已知吲哚衍生物具有抗炎和抗氧化特性。 “1-((2-苯氧乙基)磺酰基)吲哚啉”的独特结构可能有利于减少炎症和对抗氧化应激,这是各种慢性疾病中常见的途径 .

抗病毒应用

据报道,吲哚环系具有抗病毒特性。 随着磺酰基增强溶解度和潜在的生物利用度,“1-((2-苯氧乙基)磺酰基)吲哚啉”可能是开发新型抗病毒药物的宝贵支架 .

作用机制

Target of Action

The primary targets of 1-((2-Phenoxyethyl)sulfonyl)indoline are the Bcl-2 and Mcl-1 proteins . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating cell death and survival . In particular, Bcl-2 and Mcl-1 are anti-apoptotic proteins that prevent programmed cell death, making them important targets for anticancer therapies .

Mode of Action

1-((2-Phenoxyethyl)sulfonyl)indoline interacts with its targets, Bcl-2 and Mcl-1, by binding to their active pockets . This binding is facilitated by Van der Waals forces and hydrogen bonds . The compound’s interaction with these proteins inhibits their anti-apoptotic activity, thereby promoting cell death .

Biochemical Pathways

The compound’s action primarily affects the apoptosis pathway. By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can trigger apoptosis, leading to the death of cancer cells .

Result of Action

The primary result of 1-((2-Phenoxyethyl)sulfonyl)indoline’s action is the induction of apoptosis in cancer cells . By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, the compound promotes cell death, potentially reducing the growth and spread of cancer .

安全和危害

未来方向

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks . This process is amenable to rapid generation of trisubstituted indole libraries .

生化分析

Biochemical Properties

Indoline derivatives, including 1-((2-Phenoxyethyl)sulfonyl)indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds due to the presence of the nitrogen atom in the indoline ring

Cellular Effects

The effects of 1-((2-Phenoxyethyl)sulfonyl)indoline on cellular processes are not well-studied. Indoline derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-((2-Phenoxyethyl)sulfonyl)indoline may influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-((2-Phenoxyethyl)sulfonyl)indoline is not well-understood. Indoline derivatives are generally electron-rich and prefer electrophilic rather than nucleophilic substitution . This suggests that 1-((2-Phenoxyethyl)sulfonyl)indoline may interact with biomolecules through electrophilic substitution, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

The metabolic pathways involving 1-((2-Phenoxyethyl)sulfonyl)indoline are not well-known. Indole, a related compound, is known to be metabolized by cytochrome P450 enzymes through a dehydrogenation pathway

属性

IUPAC Name |

1-(2-phenoxyethylsulfonyl)-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHSQWYLBFMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)

![3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2362588.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2362589.png)

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)